Sodium butyrate-4-13C
Description
Sodium butyrate-4-13C: is a stable isotope-labeled compound where the fourth carbon atom in the butyrate chain is replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
sodium;(413C)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOGIVSZKQAPD-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635688 | |
| Record name | Sodium (4-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-75-7 | |
| Record name | Sodium (4-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286367-75-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Basic Synthetic Route
The primary synthetic approach for this compound is the neutralization reaction between butyric acid-4-13C and sodium hydroxide (NaOH) in aqueous solution. The carboxylic acid group of butyric acid-4-13C reacts with NaOH, forming this compound and water. This reaction is typically performed under controlled temperature and pH to ensure complete conversion and minimize impurities.
Reaction:
Butyric acid-4-13C + NaOH (aqueous) → this compound + H₂O-
- Temperature: 50°C to 70°C
- Molar ratio of butyric acid-4-13C to NaOH: 1:1
- Reaction time: 2 hours
- pH control: Approximately 8.5 to 10.0 to ensure neutralization
This method ensures a high conversion rate and purity of the labeled sodium butyrate.
Industrial Scale Preparation
For large-scale production, the process is scaled up with additional controls to maintain product quality and yield. The industrial method involves:
- Using high-purity butyric acid-4-13C and sodium hydroxide aqueous solution (30%-35% concentration).
- Controlled dropwise addition of butyric acid-4-13C into NaOH solution at temperatures between 50°C and 60°C.
- Post-reaction, the mixture is maintained at 60°C to 70°C for 2 hours to complete the reaction.
- Water is then evaporated under normal pressure to concentrate the product.
- The concentrated solution is cooled to 10°C-20°C to crystallize this compound over 7-10 hours.
- The crystalline product is dried at approximately 110°C for 15 hours to obtain a white crystalline powder with a melting point of 250.0-253.0°C and a yield exceeding 98%.
This method reduces side reactions and labor intensity while increasing production efficiency and yield.
Feed Additive Preparation Variation
An alternative preparation method used in feed additive production involves:
- Dissolving n-butyric acid in water and heating to 50°C.
- Adding sodium carbonate or sodium hydroxide and maintaining the temperature at 80°C for 1-1.5 hours.
- Adding sodium bicarbonate to regulate pH between 8.0 and 10.0.
- Distilling under reduced pressure to remove water.
- Drying to obtain sodium butyrate.
This approach stabilizes the pH during neutralization, improving product quality.
Detailed Process Data and Parameters
| Parameter | Laboratory Scale | Industrial Scale | Feed Additive Method |
|---|---|---|---|
| Reactants | Butyric acid-4-13C, NaOH (aqueous) | Butyric acid-4-13C, NaOH (30-35% aqueous) | Butyric acid, NaOH or sodium carbonate |
| Molar Ratio (acid:base) | 1:1 | 1:1 | Stoichiometric, with pH adjustment |
| Temperature (°C) | 50-70 | 50-60 (addition), 60-70 (reaction) | 50 (initial), 80 (reaction) |
| Reaction Time | 2 hours | 2 hours (post-addition) | 1-1.5 hours |
| pH Control | ~8.5-10 | ~8.5-10 | 8.0-10 (regulated by sodium bicarbonate) |
| Water Removal | Evaporation and drying | Evaporation under normal pressure, spray drying | Distillation under reduced pressure |
| Crystallization Temperature | 10-20 (typically 15) °C | 10-20 °C | N/A |
| Crystallization Time | 7-10 hours (typically 8) | 7-10 hours | N/A |
| Drying Temperature | ~110 °C | ~110 °C | N/A |
| Drying Time | 15 hours | Spray drying | N/A |
| Yield | >98% | >98% | High-quality product |
| Product Form | White crystalline powder | White crystalline powder | Powder |
| Melting Point (°C) | 250.0-253.0 | 250.0-253.0 | N/A |
Research Findings on Preparation and Quality
- The dropwise addition of butyric acid-4-13C to NaOH solution at controlled temperatures prevents excessive heat generation and side reactions, ensuring high purity.
- Maintaining pH around 8.5 to 10 during reaction and crystallization stabilizes the product and reduces impurities.
- Evaporation of water post-reaction and controlled crystallization at low temperatures enhance yield and purity by promoting proper crystal formation.
- Spray drying in industrial production allows for efficient drying and handling of large volumes, maintaining product integrity.
- The final product consistently shows high purity (>98%) and a melting point range of 250.0-253.0°C, confirming its identity and quality.
Chemical Reactions Analysis
Types of Reactions: Sodium butyrate-4-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form butanol-4-13C.
Substitution: The carboxylate group in this compound can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Butanol-4-13C.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
Chemistry: Sodium butyrate-4-13C is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its stable isotope labeling allows for precise tracking of carbon atoms in complex reactions .
Biology: In biological research, this compound is used to study metabolic pathways and the role of butyrate in cellular processes. It is particularly useful in studies involving gut microbiota and short-chain fatty acids .
Medicine: this compound has therapeutic potential in treating various diseases, including inflammatory bowel disease and cancer. It is used in preclinical studies to understand its effects on gene expression, cell differentiation, and apoptosis .
Industry: In industrial applications, this compound is used in the production of labeled compounds for research and development purposes. It is also used in the synthesis of pharmaceuticals and other high-value chemicals .
Mechanism of Action
Sodium butyrate-4-13C exerts its effects through several mechanisms:
Histone Deacetylase Inhibition: this compound inhibits histone deacetylases, leading to hyperacetylation of histones and changes in gene expression.
Anti-inflammatory Effects: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Cell Differentiation and Apoptosis: this compound induces cell differentiation and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Sodium butyrate-1-13C: Similar to sodium butyrate-4-13C but with the carbon-13 isotope at the first carbon position.
Sodium butyrate-13C4: Contains carbon-13 isotopes at all four carbon positions in the butyrate chain.
Uniqueness: this compound is unique due to the specific labeling of the fourth carbon atom with carbon-13. This specific labeling allows for targeted studies of metabolic pathways and reaction mechanisms involving the fourth carbon atom. It provides more detailed insights compared to other labeled compounds with different labeling patterns .
Q & A
Q. What are the optimal methods for synthesizing sodium butyrate-4-¹³C, and how can isotopic purity be validated?
Sodium butyrate-4-¹³C is synthesized via carboxylation or isotopic exchange, with ¹³C enrichment at the fourth carbon. To ensure ≥99 atom% isotopic purity (as per commercial standards), techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹³C NMR can confirm positional labeling by detecting chemical shifts specific to the ¹³C-enriched carbon, while isotopic ratio mass spectrometry quantifies enrichment levels . Purity validation should also include chromatography (e.g., HPLC) to exclude unlabeled contaminants .
Q. Which analytical techniques are most effective for detecting and quantifying sodium butyrate-4-¹³C in biological samples?
Liquid chromatography-mass spectrometry (LC-MS) is preferred for its sensitivity in tracing ¹³C-labeled metabolites in complex matrices like plasma or cell lysates. Stable isotope dilution assays (SIDA) using deuterated internal standards improve quantification accuracy. For structural confirmation, ¹³C NMR provides direct evidence of isotopic incorporation. Researchers should optimize collision energy in MS to distinguish ¹³C signals from natural abundance ¹²C isotopes .
Q. How should sodium butyrate-4-¹³C be incorporated into tracer studies to investigate short-chain fatty acid metabolism?
Design dose-response experiments with physiologically relevant concentrations (e.g., 1–5 mM for in vitro gut microbiota models). Include controls with unlabeled sodium butyrate to account for isotopic effects. Administer the compound at specific timepoints (e.g., during logarithmic growth phases) and terminate reactions with ice-cold methanol to preserve metabolic snapshots. Track ¹³C flux via isotopomer analysis using software like IsoCor or INCA .
Q. What are the best practices for handling and storing sodium butyrate-4-¹³C to prevent degradation?
Store lyophilized powder at –20°C in anhydrous conditions to avoid hydrolysis. Reconstitute in degassed, pH-adjusted buffers (e.g., PBS at pH 7.4) immediately before use. Avoid freeze-thaw cycles, which may precipitate the compound. For long-term stability, aliquot solutions and store under nitrogen gas .
Q. How can researchers efficiently locate prior studies using sodium butyrate-4-¹³C in metabolic research?
Use academic databases (PubMed, SciFinder) with keywords: "¹³C-labeled butyrate," "isotopic tracing," and "short-chain fatty acid flux." Filter results by methodology (e.g., "metabolomics" or "isotopomer analysis"). Reference lists in review articles on gut microbiota or histone deacetylase (HDAC) inhibition provide foundational studies. Cross-reference patents or supplier documentation (e.g., Sigma-Aldrich) for synthesis protocols .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) be tailored to interpret ¹³C-labeling patterns from sodium butyrate-4-¹³C in complex systems like the gut-liver axis?
Combine dynamic ¹³C tracing with compartmentalized modeling (e.g., COPASI or OpenFLUX) to resolve tissue-specific flux. For gut-liver crosstalk, sample portal vein blood and hepatic tissue at multiple timepoints. Use gas chromatography-MS (GC-MS) to quantify ¹³C enrichment in acetyl-CoA and TCA cycle intermediates. Validate models with genetic knockouts (e.g., PPAR-γ mutants) to test pathway dependencies .
Q. What experimental factors could lead to contradictory results in sodium butyrate-4-¹³C tracer studies, and how can they be mitigated?
Discrepancies often arise from:
- Isotopic dilution : Unlabeled substrates in cell media may dilute ¹³C signals. Use serum-free conditions or dialyzed fetal bovine serum (FBS).
- Microbial interference : Gut microbiota metabolize butyrate, altering tracer distribution. Include antibiotics in in vivo models or use gnotobiotic animals.
- Analytical variability : Standardize extraction protocols (e.g., methanol:water ratios) across replicates. Report instrument detection limits and CV% for reproducibility .
Q. What are the design considerations for co-administering sodium butyrate-4-¹³C with other isotopic tracers (e.g., ²H-glucose) in multi-tracer experiments?
Avoid spectral overlap by selecting tracers with distinct mass shifts (e.g., ¹³C vs. ²H). Use time-staggered administration to decouple metabolic phases. For MS analysis, employ high-resolution instruments (Orbitrap or Q-TOF) to resolve mixed isotopes. Validate with single-tracer controls to isolate cross-talk effects .
Q. How can long-term stability studies of sodium butyrate-4-¹³C in biological systems be structured to assess isotopic fidelity?
Conduct accelerated stability tests at 4°C, 25°C, and 37°C over 0–72 hours. Monitor degradation via LC-MS and compare ¹³C/¹²C ratios. In vivo, use bile-cannulated models to assess enterohepatic recirculation. For chronic studies (>7 days), supplement with sodium butyrate-4-¹³C in drinking water and verify enrichment in fecal samples weekly .
Q. What protocols enable integration of sodium butyrate-4-¹³C flux data with transcriptomic or proteomic datasets in multi-omics studies?
Align time-resolved ¹³C metabolomics with RNA-seq or shotgun proteomics using computational tools (e.g., XCMS Online or MetaboAnalyst). Apply pathway enrichment analysis (KEGG, Reactome) to link metabolite flux to gene/protein clusters. For causal inference, use machine learning (random forests) to identify regulatory nodes (e.g., butyrate-responsive transcription factors like HIF-1α) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
